(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol
CAS No.:
Cat. No.: VC13538121
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H24N2O |
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Molecular Weight | 248.36 g/mol |
IUPAC Name | 2-[[(3R)-1-benzylpiperidin-3-yl]-methylamino]ethanol |
Standard InChI | InChI=1S/C15H24N2O/c1-16(10-11-18)15-8-5-9-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1 |
Standard InChI Key | NTKXQXSJYRKPCO-OAHLLOKOSA-N |
Isomeric SMILES | CN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
SMILES | CN(CCO)C1CCCN(C1)CC2=CC=CC=C2 |
Canonical SMILES | CN(CCO)C1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₆N₂O, with a molecular weight of 262.39 g/mol. Its IUPAC name, 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol, reflects the arrangement of functional groups:
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A piperidine ring (six-membered amine heterocycle) at position 3.
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A benzyl group (C₆H₅CH₂) attached to the piperidine nitrogen.
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A methylamino group (-N(CH₃)-) linked to the ethanol moiety (-CH₂CH₂OH).
The stereochemistry is defined by the (R)-configuration at the carbon connecting the piperidine and methylamino groups, as illustrated in its SMILES notation:
CN(CCO)C1CCCN(Cc2ccccc2)C1
.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₆N₂O |
Molecular Weight | 262.39 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol |
Stereochemistry | (R)-configuration |
Canonical SMILES | CN(CCO)C1CCCN(Cc2ccccc2)C1 |
Physicochemical Properties
While direct data on this enantiomer is limited, analogous piperidine derivatives exhibit:
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Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, dichloromethane) but limited aqueous solubility.
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Stability: Stable under inert atmospheres but susceptible to oxidation due to the tertiary amine .
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Melting/Boiling Points: Estimated to align with similar amines (melting point: 80–120°C; boiling point: >250°C under reduced pressure).
Synthesis and Manufacturing
Enantioselective Synthesis
The (R)-enantiomer is synthesized via chiral resolution or asymmetric catalysis. A patented method involves:
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Activation of (S)-1-benzylpiperidine: The piperidine nitrogen is functionalized with an activating group (e.g., O-acyl, O-sulfonyl) to enhance reactivity .
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Nucleophilic Substitution: Reaction with 2-(methylamino)ethanol under basic conditions (e.g., K₂CO₃ in acetonitrile) at 80°C .
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Deprotection: Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups if required .
This route achieves >98% enantiomeric excess (ee) by leveraging the stereochemical integrity of the starting material .
Table 2: Representative Synthetic Conditions
Step | Conditions | Yield |
---|---|---|
Activation | (S)-1-benzylpiperidine + ClCO₂R | 85% |
Alkylation | 2-(methylamino)ethanol, K₂CO₃, 80°C | 72% |
Deprotection | Pd/C, H₂, ethanol | 90% |
Purification Strategies
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Column Chromatography: Silica gel with dichloromethane/methanol gradients removes byproducts .
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Crystallization: Recrystallization from ethyl acetate/n-hexane yields high-purity crystals .
Applications in Pharmaceutical Research
Intermediate in Ibrutinib Synthesis
(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is a key intermediate in synthesizing ibrutinib, a Bruton’s tyrosine kinase inhibitor used for hematologic malignancies. The enantiopure compound ensures the final API’s stereochemical fidelity, critical for target binding .
Role in Avoiding Genotoxic Impurities
The use of enantiomerically pure intermediates minimizes genotoxic byproducts during API manufacturing. For example, the (R)-enantiomer’s controlled synthesis prevents racemization, which could introduce undesired isomers .
Recent Advances and Future Directions
Catalytic Asymmetric Methods
Recent patents highlight organocatalysts (e.g., chiral phosphoric acids) for enantioselective synthesis, reducing reliance on chiral starting materials .
Green Chemistry Approaches
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